Methyl 4-fluoro-3-(naphthalen-1-YL)benzoate
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Overview
Description
Methyl 4-fluoro-3-(naphthalen-1-yl)benzoate is an organic compound with the molecular formula C18H13FO2. It is a derivative of benzoic acid, where the benzoate group is substituted with a fluorine atom at the 4-position and a naphthyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-fluoro-3-(naphthalen-1-yl)benzoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-fluoro-3-(naphthalen-1-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-3-(naphthalen-1-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The naphthyl group can undergo oxidation to form quinones, while reduction reactions can convert the ester group to an alcohol.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) respectively.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of alcohols.
Hydrolysis: Formation of 4-fluoro-3-(naphthalen-1-yl)benzoic acid.
Scientific Research Applications
Methyl 4-fluoro-3-(naphthalen-1-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Chemical Biology: Acts as a probe for studying enzyme-substrate interactions and receptor binding affinities.
Agricultural Chemistry: Utilized as an intermediate in the synthesis of agrochemicals and pesticides
Mechanism of Action
The mechanism of action of methyl 4-fluoro-3-(naphthalen-1-yl)benzoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, improving its bioavailability. The naphthyl group contributes to π-π stacking interactions, which are crucial for binding to aromatic amino acid residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluoro-3-(phenyl)benzoate
- Methyl 4-chloro-3-(naphthalen-1-yl)benzoate
- Methyl 4-fluoro-3-(naphthalen-2-yl)benzoate
Uniqueness
Methyl 4-fluoro-3-(naphthalen-1-yl)benzoate is unique due to the specific positioning of the fluorine and naphthyl groups, which confer distinct electronic and steric properties. These features influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 4-fluoro-3-naphthalen-1-ylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FO2/c1-21-18(20)13-9-10-17(19)16(11-13)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSIWPKTEXEHGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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